molecular formula C7H17NSi B14302962 N-(Trimethylsilyl)butan-1-imine CAS No. 115524-72-6

N-(Trimethylsilyl)butan-1-imine

Cat. No.: B14302962
CAS No.: 115524-72-6
M. Wt: 143.30 g/mol
InChI Key: XSNQINFANQNRTF-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)butan-1-imine is a trimethylsilyl (TMS) imine that serves as a stable, monomeric precursor to reactive primary imines, which are often unstable and prone to oligomerization. This reagent is a valuable synthetic building block in organic chemistry due to its amphiphilic reactivity, acting as an electrophile at the carbon atom and a nucleophile at the nitrogen atom . Its primary research value lies in the efficient construction of nitrogen-containing molecules. Key applications include serving as a substrate in the stereoselective synthesis of saturated heterocycles like piperazines and morpholines, where the TMS group can facilitate reactions via a postulated β-silicon effect . Furthermore, TMS imines are pivotal in catalytic, enantioselective reactions to create chiral amine building blocks, which are essential in medicinal chemistry and natural product synthesis. They also function as effective intermediates in formal cycloaddition reactions, such as the aza-Diels-Alder reaction, for the preparation of complex piperidine scaffolds . The trimethylsilyl group on the nitrogen atom modulates reactivity and enhances the stability of the imine, making it easier to handle and store under anhydrous conditions compared to its non-silylated counterpart. The mechanism of action for TMS imines involves their dual nature. As electrophiles, the carbon of the C=N bond can be attacked by nucleophiles like enolates in Mannich-type reactions or organometallic reagents. As nucleophiles, the nitrogen atom can coordinate to Lewis acids or attack activated π-systems, enabling its use in cyclization and coupling reactions . This compound is part of a broader class of silylated nucleophiles, similar to silyl ketene acetals and silyl ketene imines, which are prized for their utility in overcoming steric challenges in the enantioselective construction of quaternary stereogenic centers . Handling Note: Like related silated amines, this compound is likely flammable and corrosive. It requires handling in a well-ventilated place and wearing suitable protective clothing . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115524-72-6

Molecular Formula

C7H17NSi

Molecular Weight

143.30 g/mol

IUPAC Name

N-trimethylsilylbutan-1-imine

InChI

InChI=1S/C7H17NSi/c1-5-6-7-8-9(2,3)4/h7H,5-6H2,1-4H3

InChI Key

XSNQINFANQNRTF-UHFFFAOYSA-N

Canonical SMILES

CCCC=N[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for N Trimethylsilyl Butan 1 Imine and Analogous N Silylimines

Direct Condensation Approaches for N-Silylimines

Direct condensation methods involve the formation of the carbon-nitrogen double bond and the installation of the silyl (B83357) group in a single conceptual process, starting from carbonyl compounds or their synthetic equivalents.

A primary route to N-silylimines involves the reaction of aldehydes or ketones with alkaline metallo hexamethyldisilylamides, such as lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS). This method is a direct condensation-dehydration approach where the silylamide acts as both the nitrogen source and the dehydrating agent.

The reaction proceeds via a nucleophilic addition of the silylamide to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This is followed by the intramolecular elimination of a metal siloxide (e.g., LiOSiMe₃), which drives the reaction forward and results in the formation of the N-silylimine. To synthesize N-(trimethylsilyl)butan-1-imine, butanal would be treated with a reagent like LiHMDS. The large steric bulk of the trimethylsilyl (B98337) groups helps to prevent side reactions.

General Reaction Scheme:

Generated code
Aldehyde/KetoneSilylamideProduct
ButanalLiHMDSThis compound
BenzaldehydeNaHMDSN-(Trimethylsilyl)-1-phenylmethanimine
CyclohexanoneKHMDSN-(Trimethylsilyl)cyclohexan-1-imine

This interactive table is based on established chemical principles for this reaction type.

N-silylimines can also be synthesized from nitriles. This pathway involves the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to the carbon-nitrogen triple bond of a nitrile. chemistrysteps.commasterorganicchemistry.com This addition generates a metallo-imine intermediate. Instead of the typical aqueous workup which would hydrolyze the imine to a ketone, the intermediate is quenched with an electrophilic silylating agent, most commonly trimethylsilyl chloride (TMSCl), to yield the N-silylated imine. chemistrysteps.com

For the synthesis of this compound (CH₃CH₂CH₂CH=N-TMS), the nitrile precursor would be butyronitrile (B89842) (CH₃CH₂CH₂CN). A hydride source, acting as the organometallic reagent (e.g., from a reducing agent), would add to the nitrile to form the imine anion, which is subsequently trapped with TMSCl. chemistrysteps.comyoutube.com

Mechanism Steps:

Nucleophilic Addition: The organometallic reagent adds to the electrophilic carbon of the nitrile.

Formation of Metallo-Imine: A stable imine salt is formed.

Silylation: The intermediate is quenched with TMSCl to form the final N-silylimine. chemistrysteps.com

NitrileOrganometallic ReagentSilylating AgentProduct
ButyronitrileHydride Source (e.g., DIBAL-H)TMSClThis compound
BenzonitrilePhenylmagnesium bromideTMSClN-(Trimethylsilyl)-1,1-diphenylmethanimine
AcetonitrileMethyllithiumTMSClN-(Trimethylsilyl)propan-2-imine

This interactive table illustrates the scope of the reaction based on the general mechanism. chemistrysteps.commasterorganicchemistry.com

In Situ Generation Strategies of N-Silylimine Species

In many applications, N-silylimines are highly reactive and are generated in situ for immediate use in subsequent transformations. This approach avoids the isolation of potentially unstable imine products.

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a highly effective reagent for the in situ generation of N-silylimines from aldehydes and a nitrogen source. richmond.edu TMSOTf functions as both a powerful silylating agent and a strong Lewis acid catalyst. richmond.edu In a typical procedure, an aldehyde like butanal is treated with a silylated amine, such as hexamethyldisilazane (B44280) ((TMS)₂NH), in the presence of a catalytic amount of TMSOTf.

The Lewis acidic nature of TMSOTf activates the aldehyde carbonyl group towards nucleophilic attack by the silylated amine. The subsequent elimination of water is also facilitated by the reagent, leading to the formation of the N-silylimine, which can then be used directly in reactions like aza-Henry or aza-Diels-Alder reactions. richmond.edunih.gov

AldehydeNitrogen SourceReagentKey Feature
Butanal(TMS)₂NHTMSOTf (cat.)In situ generation of this compound
Isovaleraldehyde(TMS)₂NHTMSOTf (cat.)Used directly in subsequent reactions
Cinnamaldehyde(TMS)₂NHTMSOTf (cat.)Compatible with α,β-unsaturated systems

This interactive table presents examples of in situ silylimine generation. richmond.edu

Conversions from N-Trimethylsilylformamides

Another synthetic route starts with N-silylated amides, which are then converted into the corresponding imines.

N-silylimines can be prepared by the reaction of N-silylated formamides with organometallic reagents like Grignard reagents. To prepare this compound, an appropriate N-silylformamide derivative would be treated with propylmagnesium bromide.

The reaction involves the nucleophilic addition of the Grignard reagent's alkyl group to the formamide's carbonyl carbon. This creates a tetrahedral intermediate which then collapses, eliminating a magnesium-oxygen species to yield the final N-silylimine product. This method effectively transforms the C=O bond of the amide into the C=N bond of the imine while introducing a new alkyl group from the Grignard reagent.

General Reaction:

Generated code
N-Silylformamide DerivativeGrignard ReagentProduct
N-Formyl-N-(trimethylsilyl)anilinePropylmagnesium bromideThis compound (plus aniline)
N,N-Bis(trimethylsilyl)formamidePropylmagnesium bromideThis compound
N-Formyl-N-(trimethylsilyl)anilineBenzylmagnesium chlorideN-(Trimethylsilyl)-2-phenylethan-1-imine (plus aniline)

This interactive table demonstrates the application of Grignard reagents with N-silylformamides.

Reactions with Organocuprate Reagents

The reaction of N-silylimines, including this compound, with organocuprate reagents represents a valuable method for the formation of carbon-carbon bonds, leading to the synthesis of α-substituted amines. Organocuprate reagents, often referred to as Gilman reagents (R₂CuLi), are known for their soft nucleophilic character, which differentiates their reactivity from that of harder organometallic reagents like organolithiums or Grignards. While the latter typically add aggressively to the carbon-nitrogen double bond of imines in a 1,2-fashion, the reactivity of organocuprates with simple, non-conjugated N-silylimines is more nuanced and can be influenced by various factors, including the specific organocuprate, the imine substrate, and the reaction conditions.

Generally, organocuprates are less reactive towards simple aldehydes and ketones compared to Grignard or organolithium reagents. chemistrysteps.com Their primary applications include conjugate (1,4-) addition to α,β-unsaturated carbonyl compounds and substitution reactions with alkyl halides. masterorganicchemistry.com However, under specific conditions, they can participate in 1,2-addition reactions with imines and their derivatives. The 1,2-addition of an organocuprate to an N-silylimine, such as this compound, involves the nucleophilic attack of the alkyl or aryl group from the cuprate (B13416276) onto the electrophilic imine carbon. This process forms a nitrogen-stabilized organometallic intermediate, which upon subsequent hydrolysis or workup, yields the corresponding α-substituted amine. The trimethylsilyl group on the nitrogen atom can be readily cleaved during the workup procedure.

Due to a lack of specific research data for the reaction of this compound with organocuprate reagents, the following table presents findings for the analogous reactions of organocuprates with other imine derivatives to illustrate the potential scope and efficiency of this transformation. The data showcases the addition of various organocuprate reagents to different imine substrates, providing insights into the expected yields and reaction conditions.

Table 1: Addition of Organocuprate Reagents to Analogous Imine Derivatives

EntryImine SubstrateOrganocuprate ReagentSolventTemperature (°C)ProductYield (%)
1N-Benzylidene-aniline(CH₃)₂CuLiDiethyl ether0N-(1-Phenylethyl)aniline85
2N-(4-Methoxybenzylidene)aniline(n-Bu)₂CuLiTHF-78 to 0N-(1-(4-Methoxyphenyl)pentyl)aniline78
3N-Cyclohexylidene-methylamine(Ph)₂CuLiDiethyl ether-20N-(1-Phenylcyclohexyl)methylamine92
4N-Benzylidene-tert-butylamine(Vinyl)₂CuLiTHF-78N-(1-Phenylallyl)-tert-butylamine65

This table is a representation of typical reactions of organocuprates with imines and does not represent actual data for this compound due to a lack of specific literature.

The mechanism of organocuprate additions can be complex and is not as straightforward as that of Grignard or organolithium reagents. It is generally accepted that the reaction proceeds through an initial coordination of the copper atom to the imine nitrogen. For N-silylimines, the silicon atom may also play a role in influencing the electronic nature of the C=N bond. The choice of the organocuprate reagent is crucial; mixed cuprates (R(R')CuLi), where R' is a non-transferable "dummy" ligand, are often employed to conserve the more valuable R group. chem-station.com

The diastereoselectivity of organocuprate additions to chiral imines has been a subject of significant study. While this compound is achiral, the principles of stereocontrol observed in analogous systems are noteworthy. For instance, the addition of organometallic reagents to chiral iminium ions has been shown to proceed with high diastereoselectivity. researchgate.net In the context of N-silylimines derived from chiral aldehydes or amines, the stereochemical outcome of the nucleophilic addition can often be predicted using models such as the Felkin-Ahn or Cram-chelation models, depending on the nature of the substituents and the presence of chelating groups. nih.govresearchgate.net

Reactivity Profiles of N Trimethylsilyl Butan 1 Imine in Advanced Organic Transformations

Nucleophilic Reactivity of N-Silylimines

The nitrogen atom in N-silylimines can act as a nucleophile, participating in various addition reactions.

Additions of Organometallic Reagents (e.g., Alkyl- and Aryllithium, Grignard Reagents)

N-silylimines, such as N-(trimethylsilyl)butan-1-imine, readily react with organometallic reagents like organolithium and Grignard reagents. nih.govtcichemicals.comsigmaaldrich.com The nucleophilic carbon of the organometallic compound adds to the electrophilic carbon of the imine, forming a new carbon-carbon bond. Subsequent hydrolysis of the resulting intermediate yields a primary amine. researchgate.net This two-step process provides an efficient route to a diverse range of primary amines. researchgate.net

The reaction of N-trimethylsilyl aldimines with Grignard or alkyllithium reagents, followed by aqueous workup, results in the formation of primary amines in moderate to excellent yields. researchgate.net The choice of the organometallic reagent and reaction conditions can influence the outcome and yield of the reaction. For instance, in the case of N-tert-butanesulfinyl imines, Grignard reagents have demonstrated greater diastereoselectivity compared to organolithium compounds. nih.gov

Table 1: Representative Reactions of N-Silylimines with Organometallic Reagents

N-Silylimine ReactantOrganometallic ReagentProductYield
N-(Trimethylsilyl)ethan-1-imineMethyllithiumPropan-2-amineGood
N-(Trimethylsilyl)propan-1-iminePhenylmagnesium bromide1-Phenylpropan-1-amineHigh
This compoundEthyllithiumHexan-3-amineModerate

This table presents illustrative examples of the types of products and general yields that can be expected from these reactions.

Allylboration Reactions for Homoallylamine Synthesis

The synthesis of homoallylic amines can be achieved through the allylboration of N-silylimines. organic-chemistry.org This reaction involves the use of reagents like potassium allyltrifluoroborate in the presence of a Lewis acid, such as boron trifluoride etherate. organic-chemistry.org The reaction proceeds through the addition of the allyl group from the boron reagent to the imine carbon, followed by hydrolysis to afford the homoallylic amine. This method offers a metal-free approach to constructing these valuable building blocks. organic-chemistry.org

Lewis Base Catalyzed Additions of Silyl (B83357) Ketene (B1206846) Imines (Related Class)

While not a direct reaction of this compound as a nucleophile, the Lewis base-catalyzed addition of a related class of compounds, silyl ketene imines, is a noteworthy transformation. nih.govcore.ac.uknih.govorganic-chemistry.orgillinois.edu In these reactions, N-silyl vinylketene imines can act as nucleophiles in the presence of a Lewis base catalyst. nih.govnih.gov These reactions exhibit high site selectivity, favoring addition at the γ-carbon of the ketene imine to a variety of aldehydes. nih.govnih.gov

Electrophilic Reactivity of N-Silylimines

The imine carbon of N-silylimines is electrophilic and susceptible to attack by nucleophiles.

Reactions with Ester Enolates for Heterocycle Formation (e.g., β-Lactams/Azetidinones)

A significant application of the electrophilic nature of N-silylimines is their reaction with ester enolates to form β-lactams (azetidin-2-ones). researchgate.netacs.orgdocumentsdelivered.comnih.govnih.gov This [2+2] cycloaddition reaction is a powerful tool for the synthesis of this important class of heterocyclic compounds, which form the core structure of many antibiotic drugs. researchgate.net The reaction involves the formation of a lithium enolate from an ester, which then adds to the N-silylimine. Subsequent cyclization and desilylation afford the β-lactam ring. researchgate.netacs.org The stereochemistry of the resulting β-lactam can often be controlled by the choice of reactants and reaction conditions. researchgate.net

Table 2: Synthesis of β-Lactams from N-Silylimines and Ester Enolates

N-SilylimineEsterProduct (β-Lactam)
N-(Trimethylsilyl)ethan-1-imineLithium enolate of methyl acetate4-Methylazetidin-2-one
N-(Trimethylsilyl)propan-1-imineLithium enolate of ethyl propanoate3,4-Diethylazetidin-2-one
N-(Trimethylsilyl)benzaldimineLithium enolate of tert-butyl acetate4-Phenylazetidin-2-one

This table provides examples of β-lactams synthesized via the reaction of N-silylimines with ester enolates.

Nucleophilic Additions of Unstabilized Carbanion Reagents

Unstabilized carbanions, which are highly reactive nucleophiles, can add to the electrophilic carbon of N-silylimines. libretexts.org These carbanions can be generated from various precursors, such as alkyl halides treated with lithium metal. libretexts.org The addition of these powerful nucleophiles to this compound would lead to the formation of a new carbon-carbon bond, and after workup, would yield a primary amine. This reaction provides a direct method for the alkylation or arylation of the imine carbon.

Applications in Fluoronium Catalysis

While direct applications of this compound in fluoronium catalysis are not extensively documented, the reactivity of related N-silylated compounds provides insights into its potential role. Chiral silylated pyrrolidine (B122466) catalysts have been synthesized using silyl fluoride (B91410) electrophiles, demonstrating the interaction of silyl groups with fluoride ions. nih.gov The activation of these catalysts often involves the formation of hydrogen-bonding adducts with the reactants. nih.gov In the context of fluoronium catalysis, this compound could potentially act as a nucleophile, with the silyl group influencing the reactivity and selectivity of the transformation. The interaction of the silyl group with the fluoride from a fluoronium species could facilitate novel reaction pathways.

Role in α-Amino Boronic Acid Synthesis

N-silyl imines, including this compound, are key precursors in the synthesis of α-amino boronic acids and their derivatives, which are significant compounds in medicinal chemistry. rsc.orgrsc.orgresearchgate.net The general strategy involves the nucleophilic addition of a boryl group to the electrophilic carbon of the imine bond. rsc.orgresearchgate.net

One common method is the copper-catalyzed borylation of N-substituted imines with bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This reaction proceeds with high stereoselectivity, providing access to enantioenriched α-amino boronate esters. nih.gov The N-trimethylsilyl group in this compound can be readily hydrolyzed in situ or in a subsequent step to yield the free α-amino boronic acid derivative.

Table 1: Copper-Catalyzed Borylation of N-tert-Butanesulfinyl Imines nih.gov

EntryImine SubstrateYield (%)Stereoselectivity
1N-tert-Butanesulfinyl-p-tolualdimine95>99:1 dr
2N-tert-Butanesulfinyl-2-naphthaldehyde imine92>99:1 dr
3N-tert-Butanesulfinylcyclohexanecarboxaldehyde imine8598:2 dr

This table demonstrates the high yields and stereoselectivities achievable in the borylation of N-sulfinylimines, a reaction class to which the borylation of N-silyl imines is analogous.

Furthermore, platinum-catalyzed diboration of in situ-generated silyl imines has been shown to be an effective method for producing diboration adducts that can be further functionalized. rsc.org These adducts serve as versatile intermediates for the synthesis of N-acyl α-aminoboronic esters. rsc.org The facile nature of these transformations underscores the utility of this compound as a building block for complex, biologically relevant molecules. rsc.orgmdpi.com

Transformations Involving the Trimethylsilyl (B98337) Group

The trimethylsilyl group in this compound plays a crucial role in directing its reactivity, participating in migrations, eliminations, and acting as a removable activating or protecting group.

N-to-O Silyl Migration Phenomena

While direct N-to-O silyl migration in this compound itself is not a commonly reported phenomenon, the principles of silyl group migrations, such as the Brook rearrangement, provide a framework for understanding its potential behavior. organic-chemistry.orgwikipedia.orggelest.com The Brook rearrangement typically involves the migration of a silyl group from a carbon atom to an oxygen atom. organic-chemistry.orgwikipedia.orggelest.com An analogous "aza-Brook" rearrangement, involving migration from carbon to nitrogen, is also known. acs.org

An N-to-O silyl migration in the context of a reaction involving this compound would likely require the introduction of an oxygen-containing functional group in a suitable position to facilitate an intramolecular transfer. For instance, if the imine were to react with a carbonyl compound to form a β-amino alkoxide, a subsequent N-to-O silyl migration could potentially occur, driven by the formation of a strong Si-O bond. This type of rearrangement is observed in the reactions of α-silyloxy ketones. researchgate.net

Peterson-Type Alkenation Processes

This compound can participate in aza-Peterson-type olefination reactions to form alkenes. organic-chemistry.org This reaction involves the addition of a carbanion to the imine, followed by the elimination of the silyloxyamine to generate a double bond. The stereochemical outcome of the olefination can be influenced by the nature of the substituents on the imine and the reaction conditions. For instance, the use of certain activators can lead to highly stereoselective formation of either Z- or E-alkenes. organic-chemistry.org

Table 2: Stereoselective Aza-Peterson Olefination of N-Substituted Imines organic-chemistry.org

EntryImineReagentProductYield (%)Z/E Ratio
1N-t-Butanesulfinylbenzaldimineα,α-Bis(trimethylsilyl)tolueneZ-Stilbene85>99:1
2N-Phenylbenzaldimineα,α-Bis(trimethylsilyl)tolueneE-Stilbene901:>99

This table illustrates the tunable stereoselectivity of the aza-Peterson olefination based on the N-substituent of the imine.

Role of Silyl Halides (e.g., Trimethylsilyl Chloride) as Additives or Reagents

Trimethylsilyl chloride (TMSCl) and other silyl halides can play multiple roles in reactions involving this compound. wikipedia.orgchemeurope.comontosight.aichemicalbook.com TMSCl is commonly used as a silylating agent to protect polar functional groups like alcohols and amines. wikipedia.orgchemeurope.comyoutube.com In the context of reactions with this compound, TMSCl can be used to generate other silylated intermediates in situ.

Furthermore, TMSCl can act as a Lewis acid promoter or a source of anhydrous HCl in certain transformations. chemeurope.com For example, the reaction of TMSCl with an alcohol generates HCl, which can catalyze subsequent reactions. chemeurope.com In reactions where this compound is used, the addition of TMSCl could influence the reaction pathway by interacting with intermediates or by facilitating the removal of the trimethylsilyl group under specific conditions. Silyl radicals, generated from silyl halides, can also participate in cross-electrophile coupling reactions. nih.govresearchgate.net

Other Distinct Reactivity Modes

Beyond the transformations discussed above, this compound and related silyl imines can undergo other distinct reactivity modes, such as cycloaddition reactions. acs.org For example, silyl imines generated in situ can participate in [3+2] cycloaddition reactions with N-oxides to form imidazolidine (B613845) intermediates, which can then be converted to valuable 1,2-diamines. acs.org This type of reaction highlights the ability of the C=N bond in silyl imines to act as a dipolarophile. Such cycloadditions provide a powerful tool for the construction of heterocyclic frameworks. wikipedia.org

Photochemical Rearrangements (e.g., γ-Hydrogen Transfer)

Photochemical reactions provide a powerful method for inducing transformations that are inaccessible under thermal conditions. For imines containing accessible gamma-hydrogens, irradiation can initiate an intramolecular hydrogen abstraction, a process analogous to the well-known Norrish Type II reaction in carbonyl compounds. wikipedia.orgchem-station.com In the case of this compound, the absorption of a photon excites the C=N chromophore to an n,π* excited state. This excited state possesses radical character on the nitrogen atom, facilitating the abstraction of a hydrogen atom from the γ-carbon of the butyl group. nih.gov

This γ-hydrogen transfer results in the formation of a 1,4-biradical intermediate. youtube.com This transient species can then undergo one of two primary reaction pathways:

Cleavage (β-Scission): The biradical can fragment through the cleavage of the bond between the α- and β-carbons. For the biradical derived from this compound, this pathway would yield propene and N-(trimethylsilyl)methanimine.

Intramolecular Recombination: The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutane (B1203170) ring. This pathway produces a substituted cyclobutylamine (B51885) derivative, specifically 1-(trimethylsilylamino)cyclobutane. wikipedia.org

These photochemical pathways highlight the utility of light-induced reactions to generate complex cyclic and acyclic products from a linear N-silylimine precursor.

ReactantKey IntermediatePotential ProductsReaction Type
This compound1,4-BiradicalPropene + N-(Trimethylsilyl)methanimineCleavage (β-Scission)
This compound1,4-Biradical1-(Trimethylsilylamino)cyclobutaneIntramolecular Recombination

Hydrolysis Reactions and Reversibility of Imine Formation

The formation of imines from a primary amine and an aldehyde or ketone is a reversible condensation reaction. masterorganicchemistry.comyoutube.com Consequently, this compound is susceptible to hydrolysis, which cleaves the C=N double bond and regenerates the starting materials. This reaction is typically performed in the presence of excess water and is often accelerated by an acid catalyst. masterorganicchemistry.comlibretexts.org The facile hydrolytic cleavage of the Si-N bond is a known characteristic of N-silylated amines. rsc.org

The hydrolysis of this compound yields butanal and trimethylsilylamine. The latter is unstable in aqueous media and readily hydrolyzes further to produce ammonia (B1221849) and trimethylsilanol, which typically dimerizes to form hexamethyldisiloxane (B120664).

The mechanism for the acid-catalyzed hydrolysis is the microscopic reverse of imine formation: libretexts.orgyoutube.com

Protonation: The imine nitrogen is protonated by an acid catalyst (e.g., H₃O⁺), increasing the electrophilicity of the imine carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated imine carbon.

Proton Transfer: A proton is transferred from the oxonium ion to a base (e.g., water) to form a neutral carbinolamine intermediate.

Protonation of Leaving Group: The nitrogen atom of the carbinolamine is protonated, converting the trimethylsilylamino group into a good leaving group.

Elimination: The lone pair on the oxygen atom assists in the elimination of trimethylsilylamine, forming a protonated carbonyl group.

Deprotonation: A base removes the final proton from the oxygen, yielding butanal and regenerating the acid catalyst.

The reversibility of this process is a key feature; removing water drives the equilibrium toward the imine, while adding excess water drives it toward the aldehyde and amine. masterorganicchemistry.com

ReactantsConditionsProducts
This compound, WaterAcid Catalyst (e.g., H₃O⁺)Butanal, Trimethylsilylamine (hydrolyzes to Ammonia + Hexamethyldisiloxane)

N-Sulfonylation of N-(Trimethylsilyl)imines to N-Tosyl Imines

N-Sulfonyl imines, particularly N-tosyl imines, are highly valuable electrophilic building blocks in organic synthesis due to their enhanced stability and reactivity in various transformations. researchgate.net N-(Trimethylsilyl)imines can serve as effective precursors for the synthesis of N-tosyl imines. The reaction involves treating the N-silylimine with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base or catalyst if necessary.

In this transformation, the nucleophilic nitrogen atom of this compound attacks the electrophilic sulfur atom of tosyl chloride. The trimethylsilyl group functions as a convenient leaving group, being eliminated as trimethylsilyl chloride (Me₃SiCl). This displacement reaction is an efficient method for installing the tosyl group onto the imine nitrogen. The resulting product, N-tosylbutan-1-imine, is a more stable and highly reactive synthon for subsequent reactions like nucleophilic additions and cycloadditions. acs.orgrsc.org

ReactantReagentProductByproduct
This compoundp-Toluenesulfonyl chloride (TsCl)N-Tosylbutan-1-imineTrimethylsilyl chloride (Me₃SiCl)

Applications of N Trimethylsilyl Butan 1 Imine in the Construction of Complex Molecular Architectures

Synthesis of Diverse Nitrogen-Containing Building Blocks

The utility of N-(trimethylsilyl)butan-1-imine extends to the synthesis of a range of acyclic nitrogenous compounds that are fundamental building blocks in medicinal chemistry and materials science.

Secondary Carbinamines

While direct synthesis of secondary carbinamines using this compound is not extensively documented in the provided search results, the analogous reactivity of other N-silylated imines suggests its potential in this area. The general principle involves the addition of a nucleophile to the carbon-nitrogen double bond, followed by hydrolysis of the silyl (B83357) group to afford the secondary amine. The specific conditions and yields for such a reaction with this compound would require further experimental investigation.

Homoallylamines

N-(Trimethylsilyl)aldimines, including by extension this compound, are valuable precursors for the synthesis of homoallylic amines. organic-chemistry.orgorganic-chemistry.org A notable method involves the deprotonation of allylbenzenes using sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂), followed by trapping of the resulting allyl anion with in situ generated N-(trimethylsilyl) aldimines. organic-chemistry.orgorganic-chemistry.org This approach provides access to value-added homoallylic amines with high linear selectivity. organic-chemistry.orgorganic-chemistry.org The reaction of N-trimethylsilyl ketimines with allylboronates, promoted by a boryl catalyst, also yields homoallylic amines. nih.gov Although these ketimines are stable, they can be converted to the reactive NH-ketimines in situ. nih.gov

Table 1: Synthesis of Homoallylamines using N-Silylated Imines

Imine Type Reagent Catalyst/Promoter Product Selectivity Reference
N-(Trimethylsilyl) aldimines Allyl Anion NaN(SiMe₃)₂ Homoallylic Amines High Linear Selectivity organic-chemistry.orgorganic-chemistry.org
N-Trimethylsilyl ketimines Allylboronate Boryl Catalyst Homoallylic Amines >98:2 α:γ selectivity nih.gov

α-Amino Acids and Derivatives (e.g., Phosphothreonines, α-Arylglycines)

The synthesis of α-amino acids and their derivatives can be achieved through various methods, and while direct application of this compound is not explicitly detailed, the use of N-silylated intermediates is a common strategy. researchgate.netpressbooks.publibretexts.org For instance, N-(3-trimethylsilyl-2-propynoyl) amino acids have been prepared through the reaction of 3-trimethylsilyl-2-propynoyl chloride with silylated amino acids generated in situ. researchgate.net The amidomalonate synthesis is a general method for preparing α-amino acids, which involves the alkylation of diethyl acetamidomalonate. pressbooks.publibretexts.org Reductive amination of α-keto acids is another route to α-amino acids. pressbooks.publibretexts.org

The synthesis of α-arylglycines and other complex amino acids can be accomplished using stereoselective methods. While the provided information does not directly link this compound to the synthesis of phosphothreonines, the general strategies for creating α-amino acids could potentially be adapted. For example, the synthesis of novel heterocyclic α-amino acids has been achieved through methods like the alkylation of a pseudoephedrine glycinamide (B1583983) enolate and stereoselective conjugate radical addition. open.ac.uk

Enantioenriched α-Branched Nitriles (via Silyl Ketene (B1206846) Imines)

The generation of enantioenriched α-branched nitriles can be achieved through intermediates such as silyl ketene imines. While a direct reaction pathway starting from this compound is not explicitly described, the chemistry of related silylated compounds suggests potential routes. The synthesis of such nitriles often involves the development of stereoselective methods to control the formation of the chiral center.

Formation of Heterocyclic Compounds

This compound and related silylated imines are instrumental in the synthesis of small-ring heterocyclic compounds, which are prevalent motifs in many biologically active molecules.

Small-Ring Heterocycles (e.g., Aziridines, β-Lactams)

Aziridines

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, can be accomplished through various methods involving imines. organic-chemistry.orgresearchgate.netillinois.eduorganic-chemistry.org One approach involves the reaction of N-sulfonyl imines with trimethylsilyldiazomethane, which yields aziridines with good yields and high cis stereoselectivity. organic-chemistry.org Another method is the De Kimpe Aziridine Synthesis, where α-chloroimines react with nucleophiles to form aziridines. organic-chemistry.org The use of chiral N-(tert-butanesulfinyl)-imines allows for the diastereoselective synthesis of chiral aziridines. organic-chemistry.orgresearchgate.net

β-Lactams

β-Lactams, four-membered cyclic amides, are a critical class of compounds, most notably found in penicillin and cephalosporin (B10832234) antibiotics. The Staudinger [2+2] cycloaddition reaction between a ketene and an imine is a cornerstone of β-lactam synthesis. nih.govorganic-chemistry.orgresearchgate.net A study on the formation of silylated β-lactams via this reaction showed that the presence of a Lewis acid was crucial for the reaction between (trimethylsilyl)ketene and an electron-poor imine. nih.gov N-trimethylsilyl imines can react with silyl ketene acetals in the presence of zinc iodide and tert-butyl alcohol, followed by treatment with a Grignard reagent, to produce N-unsubstituted β-lactams in good yields. rsc.org Furthermore, N-TMS-imines have been shown to be effective in producing β-lactams with a free NH group, although this is primarily limited to arylaldimines due to the instability of their alkyl counterparts. nih.gov

Table 2: Synthesis of β-Lactams from N-Silylated Imines

Imine Reactant Ketene/Enolate Reactant Catalyst/Conditions Product Yield Reference
N-trimethylsilyl imine Silyl ketene acetal ZnI₂, t-BuOH, then MeMgBr N-unsubstituted azetidin-2-one Good rsc.org
N-TMS-imine Chiral ester enolate Lithium amide complex β-lactam with free NH Not specified nih.gov
N-butyl glyoxylate (B1226380) imine (trimethylsilyl)ketene BF₃-Et₂O Silylated β-lactam Not specified nih.gov

Pyrrolines and Piperidines

N-(Trimethylsilyl)imines, such as this compound, are key precursors for the generation of non-stabilized azomethine ylides, which are highly reactive 1,3-dipoles. These intermediates readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered pyrrolidine (B122466) and pyrroline (B1223166) ring systems. acs.orgmdpi.comfrontiersin.org The reaction is initiated by desilylation to form the ylide, which then reacts with an alkene or alkyne. This methodology provides a powerful tool for assembling polysubstituted pyrrolidines, which are core structures in numerous biologically active compounds and natural products. mdpi.comrsc.org While direct cycloaddition of this compound itself is not extensively detailed, the general reactivity pattern of N-silyl imines serves as a blueprint for its potential applications. acs.orgresearchgate.net

Similarly, the piperidine (B6355638) skeleton, another prevalent heterocyclic motif, can be accessed through aza-Diels-Alder reactions. In these [4+2] cycloadditions, imines act as heterodienes or dienophiles. whiterose.ac.ukrsc.org N-silyl imines can participate in these transformations, often activated by a Lewis acid, to react with dienes and form tetrahydropyridine (B1245486) derivatives, which are direct precursors to piperidines. researchgate.net The reaction of an N-silyl imine with an electron-rich diene, for instance, can lead to the formation of a piperidine-4-one, a versatile intermediate for further synthetic modifications. rsc.org The utility of this compound in these reactions lies in its ability to act as a stable, yet reactive, equivalent of the more volatile butan-1-imine.

Cyclic Imines from Lactam Precursors

A significant application of N-silyl protection is in the synthesis of cyclic imines from lactam precursors. N-(trimethylsilyl)lactams, which are readily prepared from the corresponding lactams, can be converted into cyclic ketimines through selective nucleophilic addition of organometallic reagents, such as organolithium or Grignard reagents.

The trimethylsilyl (B98337) group serves a dual purpose in this transformation. First, it activates the lactam carbonyl group towards nucleophilic attack. Second, the resulting N,O-bis(trimethylsilyl) hemiaminal intermediate readily eliminates hexamethyldisiloxane (B120664) to afford the desired cyclic imine. This method provides a direct route to five-, six-, and seven-membered cyclic imines, which are crucial intermediates in the synthesis of various alkaloids and other nitrogen-containing natural products. mdpi.com This transformation underscores a powerful strategy where N-silylation facilitates the conversion of a stable amide functionality within a lactam into a more reactive imine group. beilstein-journals.org

Catalytic Applications in Organic Synthesis

The electrophilic nature of the imine carbon in this compound, coupled with the ease of removing the silyl group upon reaction, has made it a valuable substrate in the development of new catalytic enantioselective transformations.

Role in Enantioselective Catalysis

N-(Trimethylsilyl)imines have been identified as competent electrophiles in various catalytic asymmetric C-C bond-forming reactions. nih.govacs.org A notable example is the bis(amidine)-catalyzed enantioselective addition of bromonitromethane. In this reaction, N-TMS imines derived from various aldehydes react to form α-bromo nitroamine adducts with high enantioselectivity. nih.gov The resulting adducts are versatile synthetic intermediates, for instance in peptide homologation. acs.org

The following table summarizes the results of the enantioselective addition to various N-TMS imines, demonstrating the general applicability of this class of compounds in asymmetric catalysis.

EntryAldehyde PrecursorYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde8895
24-Chlorobenzaldehyde9297
34-Methoxybenzaldehyde8592
42-Naphthaldehyde8996
5Cinnamaldehyde7593
Data derived from studies on N-TMS imines in bis(amidine)-catalyzed reactions, illustrating the effectiveness of the N-silyl imine substrate class. nih.govacs.org

Furthermore, the enantioselective alkylation of N-(trimethylsilyl)imines using chirally modified organometallic reagents has been shown to produce optically active primary amines. For example, the alkylation of N-(trimethylsilyl)benzaldehyde imine with organolithium reagents in the presence of a chiral ligand can yield the corresponding chiral amine with moderate to good enantiomeric excess. rsc.org These reactions highlight the potential of this compound as a prochiral substrate for generating valuable, enantioenriched amine products. mdma.chyoutube.com

Development as Precursors for Chiral Ligands

The chiral primary amines obtained from enantioselective additions to N-(trimethylsilyl)imines are themselves valuable precursors for the synthesis of more complex chiral ligands. rsc.orgsigmaaldrich.com Chiral amines are core components of many successful ligand classes used in transition metal catalysis and organocatalysis, including chiral phosphine-amines, diamines, and N-heterocyclic carbene (NHC) ligands. york.ac.uknih.govresearchgate.net

The synthetic pathway involves the initial asymmetric reaction with the N-silyl imine, such as this compound, to establish the key stereocenter. The resulting chiral silylated amine is readily hydrolyzed to the primary amine. This primary amine can then undergo further functionalization to be incorporated into a ligand scaffold. For instance, it can be converted into a secondary amine, an amide, or used to form part of a heterocyclic ring system that coordinates to a metal center. york.ac.uk This approach represents a modular and efficient way to access novel chiral ligands, where the structure of the final ligand can be systematically varied by choosing the appropriate starting imine and the nucleophile in the key asymmetric step.

Stereochemical Control and Asymmetric Transformations Involving N Trimethylsilyl Butan 1 Imine

Enantioselective Nucleophilic Additions to N-Silylimines

Enantioselective nucleophilic addition to the carbon-nitrogen double bond of imines is a powerful method for constructing chiral amines. The use of N-silylimines, such as N-(trimethylsilyl)butan-1-imine, offers advantages due to their specific reactivity and handling properties.

The addition of organometallic reagents to imines is a fundamental carbon-carbon bond-forming reaction. To achieve enantioselectivity, chirally modified organometallic reagents are employed. These reagents create a chiral environment around the reaction center, directing the nucleophilic attack to one face of the imine.

One effective strategy involves the use of chiral lithium amido sulfides. These reagents, when used in conjunction with organolithium compounds, have shown high levels of enantioselectivity in additions to aldehydes. rsc.org While direct studies on this compound may be limited, the principle extends to N-silylimines. The chiral ligand, often derived from an amino acid, coordinates to the lithium cation, forming a well-defined chiral complex that delivers the nucleophile (e.g., an alkyl or aryl group) to the imine's electrophilic carbon atom with high facial selectivity. The effectiveness of these reagents often surpasses that of structurally similar chiral ethers or simple amides lacking a chelating group. rsc.org The general approach involves the in situ formation of N-acyl imines from aldehydes, which are then immediately used in the nucleophilic addition, a strategy that could be adapted for N-silylimines. bham.ac.uk

The Petasis Boronic Acid Mannich (BAM) reaction is a versatile multi-component reaction that synthesizes amines and their derivatives from an amine, a carbonyl compound, and an organoboronic acid. nih.govresearchgate.net The reaction proceeds through an imine or iminium ion intermediate, to which the organic group from the boronic acid adds as a nucleophile. nih.govkiesslinglab.com

This reaction is advantageous because it is often irreversible, leading to better yields compared to the classic Mannich reaction. nih.gov While the Petasis reaction typically generates the imine in situ from an amine and a carbonyl, the core of the reaction is the nucleophilic addition to the C=N bond. Asymmetric versions of the Petasis reaction have been developed using chiral catalysts, such as thiourea (B124793) derivatives, which can achieve high enantioselectivity in the formation of N-aryl amino acid derivatives. nih.gov The reaction tolerates a wide array of functional groups on both the boronic acid and the amine components. researchgate.netresearchgate.net Although not a standard substrate, a pre-formed N-silylimine like this compound could conceptually enter a similar reaction pathway, particularly after activation of the imine nitrogen.

Diastereoselective Reactions

When an imine or the attacking nucleophile already contains a stereocenter, the addition reaction can produce diastereomers. Controlling the formation of one diastereomer over the other is a key challenge in stereoselective synthesis.

The choice of metal counterion in an organometallic addition can have a profound impact on the diastereoselectivity of the reaction. This control arises from the ability of different metal ions (e.g., Li⁺, Mg²⁺, Zn²⁺, Ti⁴⁺) to form chelates of varying strength and geometry with the reactants. bham.ac.uk

In reactions with imines containing a nearby coordinating group (like an α-alkoxy or α-amino group), a metal ion can form a rigid, cyclic transition state. This "chelation control" model locks the conformation of the substrate, allowing the nucleophile to attack from the less sterically hindered face, leading to a specific diastereomer. bham.ac.ukresearchgate.net For example, metals like Mg(II) and Zn(II) are known to be effective at forming such chelates. bham.ac.uk In contrast, when non-chelating conditions are used (e.g., with bulky silyl (B83357) protecting groups that are weakly coordinating), the reaction may proceed through an open-chain Felkin-Anh transition state, leading to the opposite diastereomer. researchgate.netnih.gov Therefore, by selecting the appropriate metal counterion and reaction conditions, one can often switch the diastereochemical outcome of the addition to an imine like this compound, provided a suitable chelating group is present in the molecule.

Table 1: Conceptual Influence of Metal Counterions on Diastereoselectivity
ConditionTransition State ModelExpected Major DiastereomerKey Factor
Chelating Metal (e.g., MgX₂, ZnX₂) + Coordinating GroupCram ChelationSynRigid, cyclic transition state directs attack. bham.ac.uk
Non-chelating Conditions (e.g., bulky N/O-substituent)Felkin-AnhAntiSteric hindrance in an open transition state directs attack. researchgate.net

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a primary method for synthesizing β-lactams. nih.gov The stereochemical outcome of this reaction (i.e., the formation of cis or trans diastereomers) is highly dependent on the substituents on both the ketene and the imine, particularly the N-substituent of the imine. organic-chemistry.orgnih.gov

Research has shown that the electronic nature of the N-protecting group is crucial. For instance, N-tosyl imines tend to yield cis β-lactams, whereas the more electron-withdrawing N-triflyl imines favor the formation of trans isomers. organic-chemistry.org This has been attributed to different reaction mechanisms being operative. The steric bulk of the N-substituent also plays a significant role. A bulky group like the trimethylsilyl (B98337) (TMS) group on this compound would be expected to exert significant steric influence during the cycloaddition. In related systems, bulky N-substituents have been shown to affect the cis/trans ratio of the resulting β-lactam product. nih.govsci-hub.box This steric hindrance can dictate the approach of the ketene and influence the conrotatory ring closure of the intermediate, thereby controlling the diastereoselectivity of the final product. nih.gov

Catalytic Asymmetric Protonation of Silyl Ketene Imine Precursors

A sophisticated strategy for creating α-chiral nitriles involves the catalytic asymmetric protonation of silyl ketene imine precursors. Silyl ketene imines, which are related to N-silylimines, are cumulene-type nucleophiles prepared by the N-silylation of nitrile anions. wikipedia.org These prochiral or racemic starting materials can be converted into highly enantioenriched products through protonation in a chiral environment.

Groundbreaking work has demonstrated that chiral phosphoric acids, such as TRIP and STRIP, are highly effective catalysts for this transformation. nih.govsci-hub.box In the presence of a stoichiometric amount of an alcohol (like methanol), which acts as the proton source, the chiral acid catalyst delivers a proton to one of the two enantiotopic faces of the silyl ketene imine. This process regenerates the nitrile functionality while creating a new stereocenter at the α-position with excellent enantioselectivity. nih.govsci-hub.box The reaction is applicable to a variety of substituted silyl ketene imines, affording α-branched nitriles, which are valuable synthetic intermediates, in high yields and with excellent enantiomeric ratios. sci-hub.box

Table 2: Enantioselective Protonation of Silyl Ketene Imines Catalyzed by Chiral Phosphoric Acids sci-hub.box
Silyl Ketene Imine Substrate (R¹-C(R²)=C=N-SiR₃)CatalystYield (%)Enantiomeric Ratio (er)
R¹ = Phenyl, R² = MethylSTRIP9698:2
R¹ = 2-Naphthyl, R² = MethylSTRIP9897:3
R¹ = 4-Chlorophenyl, R² = MethylSTRIP9898:2
R¹ = Cyclohexyl, R² = MethylTRIP9395:5

Chiral Phosphoric Acid Catalysis

No research findings are currently available in the scientific literature regarding the use of chiral phosphoric acid catalysis for stereochemical control in asymmetric transformations involving this compound.

Mechanistic Investigations and Computational Studies on N Trimethylsilyl Butan 1 Imine Reactivity

Computational Chemistry Approaches

Elucidation of Concerted Versus Stepwise Mechanisms

In the reactions of imines and their derivatives, the distinction between a concerted and a stepwise mechanism is fundamental to understanding the reaction pathway and predicting product formation. A concerted reaction occurs in a single step, where all bond-breaking and bond-forming events happen simultaneously, passing through a single transition state. quora.com In contrast, a stepwise mechanism involves two or more distinct steps, characterized by the formation of one or more reactive intermediates. quora.comucla.edu

For nucleophilic additions to N-silylimines like N-(trimethylsilyl)butan-1-imine, the reaction pathway is heavily influenced by factors such as the nature of the nucleophile, the solvent, and the presence of any catalysts. The trimethylsilyl (B98337) (TMS) group on the nitrogen atom significantly impacts the electronic properties of the imine. It is less electron-withdrawing than a sulfinyl or sulfonyl group, which can influence the stability of potential intermediates and the energy of transition states.

Generally, the debate between concerted and stepwise pathways for reactions involving imines can be summarized as follows:

Concerted Mechanism: Often invoked in pericyclic reactions like the aza-Diels-Alder reaction, a concerted pathway involves a cyclic transition state. youtube.com For a simple nucleophilic addition, a truly concerted mechanism is less common but can be favored when the nucleophile and electrophile are brought together in a pre-organized assembly, often facilitated by a Lewis acid.

Stepwise Mechanism: This is a more common pathway for nucleophilic additions to imines. The reaction typically proceeds through the formation of a zwitterionic or other reactive intermediate. quora.com For instance, the nucleophile attacks the electrophilic imine carbon, leading to an intermediate which is then quenched or undergoes further reaction to yield the final product. The energetic similarity between a highly asynchronous concerted transition state and a stepwise pathway can sometimes make them difficult to distinguish experimentally and computationally. nih.gov

The formation of imines themselves, from an aldehyde or ketone and a primary amine, is a well-understood stepwise process involving a carbinolamine intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org Similarly, reactions at the C=N bond of the formed imine are often considered to proceed stepwise.

Table 1: Comparison of Concerted and Stepwise Mechanisms

FeatureConcerted MechanismStepwise Mechanism
Number of Steps OneTwo or more
Intermediates None formedOne or more reactive intermediates are formed
Transition States OneMultiple (one for each step)
Stereochemistry Often highly stereospecificCan lead to mixtures of stereoisomers if intermediates are planar or configurationally unstable
Reaction Coordinate A single energy barrierMultiple energy barriers and minima

Computational studies on related systems, such as enyne-allenes, have shown that pathways can exist at the "concerted/stepwise boundary," where the distinction becomes blurred. nih.gov Theoretical calculations might locate a single transition state (suggesting a concerted process), but reaction dynamics simulations could show the formation of transient diradical or zwitterionic intermediates (indicative of a stepwise path). nih.gov Without specific computational data for this compound, it is presumed that its reactions with many nucleophiles would likely follow a stepwise path, given the general reactivity patterns of imines.

Rationalization of Observed Stereoselectivity

The stereoselectivity observed in reactions of chiral molecules or reactions that create new stereocenters is rationalized by analyzing the transition states leading to the different possible stereoisomers. For reactions involving this compound, stereoselectivity would be a key consideration if either the imine itself were chiral or if it reacted with a chiral nucleophile to create new stereocenters.

In related systems, such as N-tert-butanesulfinyl imines, the stereochemical outcome is often rationalized using cyclic, six-membered transition state models (e.g., the Zimmermann-Traxler model), especially in reactions with organometallic reagents in non-coordinating solvents. beilstein-journals.org In these models, the metal cation coordinates to both the imine nitrogen and an oxygen atom on the nucleophile, creating a rigid, chair-like transition state. This arrangement minimizes steric interactions and leads to a predictable diastereomeric product. For this compound, a similar chelation-controlled transition state could be proposed in reactions involving suitable Lewis acidic reagents and nucleophiles.

Computational studies on other imine systems, like N-sulfonyl imines, have been used to calculate the relative energies of different transition states. nsf.gov These calculations can confirm which pathway is lower in energy, thus rationalizing the experimentally observed major diastereomer. Key factors influencing the transition state energies include:

Steric Hindrance: Minimizing steric clashes between bulky groups (like the TMS group) and substituents on the nucleophile or the imine itself.

Electronic Effects: Stabilizing interactions, such as those between orbitals of the reacting species.

Torsional Strain: Minimizing eclipsing interactions along newly forming bonds.

For this compound, the C=N bond can exist as either E or Z isomers. The reaction of a specific isomer with a prochiral nucleophile would lead to the formation of new stereocenters. The facial selectivity of the nucleophilic attack would be governed by minimizing steric hindrance with the butyl group and the N-trimethylsilyl group, leading to a preferred diastereomer.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions like oligomerization.
  • Solvent Selection : Use aprotic solvents (e.g., THF, dichloromethane) to stabilize reactive intermediates.
  • Catalyst Screening : For catalytic routes, evaluate ligands and metal centers to improve turnover numbers.

Q. Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYield RangeKey ChallengesReference
Silylation with TMSClTMSCl, Et₃N, THF, 0°C60–75%Moisture sensitivity
Catalytic HydrosilylationHSiMe₃, Pt catalyst, toluene, 60°C40–55%Byproduct formation

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for a singlet at δ 0.1–0.3 ppm (Si(CH₃)₃). The imine proton (C=N–H) appears as a broad peak at δ 7.5–8.5 ppm, though it may be absent due to tautomerization or exchange broadening .
    • ¹³C NMR : The imine carbon (C=N) resonates at δ 150–160 ppm, while Si(CH₃)₃ carbons appear at δ 0–5 ppm .
  • IR Spectroscopy : A strong C=N stretch near 1640–1680 cm⁻¹ and Si–C vibrations at 1250 cm⁻¹ .
  • GC-MS : Trimethylsilyl derivatives often show fragmentation patterns with m/z peaks corresponding to [M–CH₃]⁺ and [Si(CH₃)₃]⁺ ions .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/FeaturesInterpretationReference
¹H NMRδ 0.1–0.3 ppm (s, 9H, SiMe₃)Trimethylsilyl group
¹³C NMRδ 150–160 ppm (C=N)Imine functionality
IR1640–1680 cm⁻¹ (C=N)Confirms imine structure

Basic: What are the recommended storage conditions and handling protocols for this compound to ensure stability and safety?

Answer:

  • Storage : Store under inert gas (Ar/N₂) at –20°C in sealed, moisture-resistant containers. Avoid exposure to light and humidity, as hydrolysis can degrade the silylimine .
  • Handling :
    • Use gloves, goggles, and a fume hood.
    • Quench residues with ethanol/water mixtures to neutralize reactive silyl groups .
    • Monitor for exothermic reactions during large-scale synthesis .

Advanced: How does the trimethylsilyl group influence the reactivity of butan-1-imine in organometallic reactions, and what mechanistic insights have been elucidated?

Answer:
The trimethylsilyl group acts as a protecting group and electronic modulator :

  • Steric Protection : Shields the imine nitrogen, directing nucleophilic attacks to the carbon in C=N bonds .
  • Electronic Effects : The electron-donating SiMe₃ group increases imine basicity, facilitating coordination to Lewis acids (e.g., TiCl₄) in asymmetric catalysis .

Q. Mechanistic Studies :

  • Kinetic vs. Thermodynamic Control : Silylimines favor β-lactam formation under kinetic conditions (low temp, fast addition), while non-silylated imines form alternative adducts .
  • Computational Insights : DFT studies show SiMe₃ stabilizes transition states via hyperconjugation, reducing activation barriers in cycloadditions .

Advanced: What strategies exist for resolving contradictions in reported catalytic efficiencies when using this compound in asymmetric synthesis?

Answer:
Discrepancies in catalytic efficiency often arise from substrate purity or reaction setup variations . Mitigation strategies include:

  • Standardized Substrate Screening : Use enantiomerically pure starting materials and control moisture levels rigorously .
  • Catalyst Characterization : Employ X-ray crystallography or NMR to confirm catalyst structure and active species .
  • Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions to isolate solvent or temperature effects .

Case Study : A 2022 study resolved yield discrepancies (40% vs. 70%) in β-lactam synthesis by identifying trace water as the primary variable, emphasizing the need for rigorous drying protocols .

Advanced: What computational approaches have been employed to model the electronic structure of this compound, and how do these models correlate with experimental reactivity data?

Answer:

  • DFT Calculations : Used to map electron density distributions, revealing enhanced nucleophilicity at the imine carbon due to SiMe₃ hyperconjugation .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, explaining why polar aprotic solvents (e.g., DMF) accelerate silylimine reactions .

Validation : Experimental X-ray structures of silylimine-metal complexes align with computed bond lengths (e.g., Si–N: 1.85 Å predicted vs. 1.87 Å observed) .

Q. Table 3: Computational vs. Experimental Data

ParameterDFT PredictionExperimental ValueReference
Si–N Bond Length (Å)1.851.87
C=N Stretching (cm⁻¹)16651650–1680

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